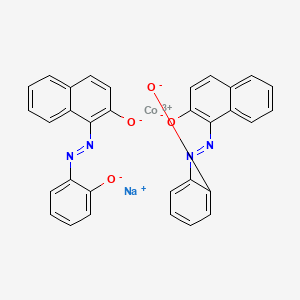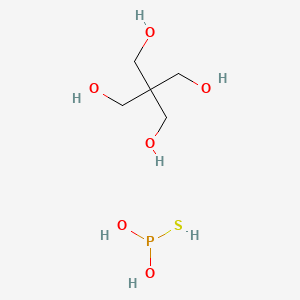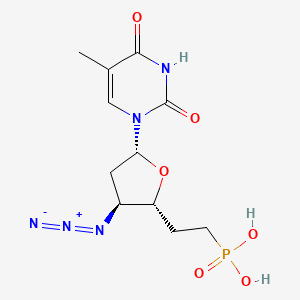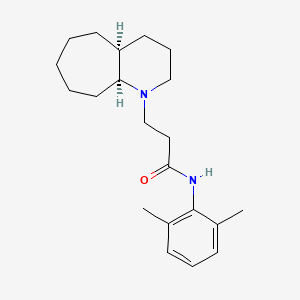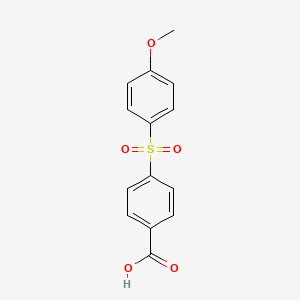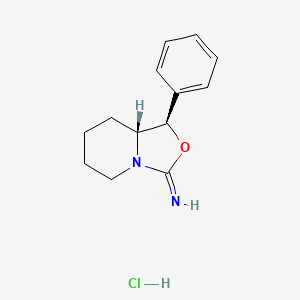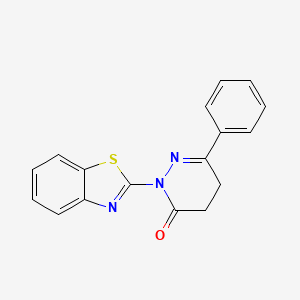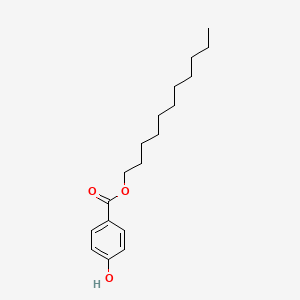
Undecyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 4-hydroxybenzoate is an organic compound with the molecular formula C18H28O3. It is an ester formed from undecanol and 4-hydroxybenzoic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl 4-hydroxybenzoate can be synthesized through esterification. One common method involves reacting undecanol with 4-hydroxybenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Reaction:
C7H5OH+C11H23OH→C18H28O3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying product purification.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions, particularly nucleophilic acyl substitution due to the ester functional group.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products
Hydrolysis: Yields undecanol and 4-hydroxybenzoic acid.
Substitution: Forms various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Undecyl 4-hydroxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a versatile building block for various chemical transformations.
Biology and Medicine
In the pharmaceutical industry, this compound is explored for its potential as a drug delivery agent due to its ability to form stable esters with active pharmaceutical ingredients. It is also studied for its antimicrobial properties, making it a candidate for use in topical formulations.
Industry
In the cosmetics industry, this compound is used as a preservative and an emollient. Its stability and low toxicity make it suitable for use in lotions, creams, and other personal care products.
Mécanisme D'action
The mechanism by which undecyl 4-hydroxybenzoate exerts its effects largely depends on its application. As a preservative, it disrupts microbial cell membranes, leading to cell lysis and death. In drug delivery, it forms stable esters with active compounds, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
Uniqueness
Compared to its shorter-chain analogs, undecyl 4-hydroxybenzoate has a longer alkyl chain, which imparts different physicochemical properties such as increased hydrophobicity and a higher melting point. These properties can influence its solubility, stability, and interaction with biological membranes, making it suitable for specific applications where longer-chain esters are preferred.
Propriétés
Numéro CAS |
69679-31-8 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
undecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14,19H,2-10,15H2,1H3 |
Clé InChI |
VNHZHSYTJBADIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


